(S)-(-)-tert-Butylsulfinamide

Chiral auxiliary procurement Enantiomeric purity specification Asymmetric synthesis reproducibility

This enantiopure (S)-(-)-tert-Butylsulfinamide (Ellman's sulfinamide) is the definitive chiral ammonia equivalent for asymmetric synthesis of (S)-configured amine APIs. The stereogenic sulfur center resists inversion, ensuring reliable chirality transfer batch-to-batch (≥98.0% ee). Crucially, for N-phosphino sulfinamide ligands in Rh-catalyzed hydrogenation, only the tert-butyl scaffold delivers catalytic activity—p-tolyl analogs show zero turnover. For metal-free imine reductions (e.g., frustrated Lewis pair catalysis), this auxiliary achieves 78-99% yields and 84-95% ee, eliminating residual metal contamination concerns in final APIs. In diastereoselective enolate alkylations, it provides the highest selectivity among sulfinamide auxiliaries. Choose the (S)-enantiomer for defined (S)-amine configuration; substituting the (R)-enantiomer or racemate will invert stereochemistry or produce inseparable diastereomers, increasing purification costs. Standard commercial ≥98.0% ee specification ensures regulatory submission consistency.

Molecular Formula C4H11NOS
Molecular Weight 121.20 g/mol
CAS No. 343338-28-3
Cat. No. B136552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-tert-Butylsulfinamide
CAS343338-28-3
Synonyms[S(S)]-2-Methyl-2-propanesulfinamide;  (S)-(-)-2-Methyl-2-propanesulfinamide;  (S)-(-)-tert-Butanesulfinamide;  (S)-(-)-tert-Butyl sulfinamide;  (S)-2-Methyl-2-propanesulfinamide;  (S)-tert-Butanesulfinamide; 
Molecular FormulaC4H11NOS
Molecular Weight121.20 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N
InChIInChI=1S/C4H11NOS/c1-4(2,3)7(5)6/h5H2,1-3H3/t7-/m0/s1
InChIKeyCESUXLKAADQNTB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-tert-Butylsulfinamide CAS 343338-28-3: Chiral Sulfinamide Auxiliary for Asymmetric Amine Synthesis


(S)-(-)-tert-Butylsulfinamide (CAS 343338-28-3), commonly known as (S)-Ellman's sulfinamide, is a chiral organosulfur compound belonging to the sulfinamide class. As a stable, enantiopure chiral auxiliary, it serves as a chiral ammonia equivalent for the asymmetric synthesis of enantiomerically enriched amines and their derivatives [1]. The compound features a stereogenic sulfur atom that does not undergo inversion under standard reaction conditions, enabling reliable chirality transfer to target molecules [2]. Commercial availability of both enantiomers with defined enantiomeric excess specifications facilitates reproducible stereochemical outcomes in both academic and industrial settings.

(S)-(-)-tert-Butylsulfinamide Procurement: Why Chiral Purity and Steric Bulk Preclude Simple Substitution


The selection of (S)-(-)-tert-Butylsulfinamide over its (R)-enantiomer, racemic mixture, or alternative sulfinamides such as p-toluenesulfinamide (Davis' sulfinamide) cannot be made arbitrarily. The absolute configuration of the auxiliary dictates the stereochemical outcome of subsequent asymmetric transformations—substituting the (R)-enantiomer will invert product configuration and may alter pharmacological activity profiles in API synthesis [1]. Racemic mixtures yield inseparable diastereomers requiring additional resolution steps. Furthermore, the steric and electronic differences between the tert-butyl group and aromatic substituents (e.g., p-tolyl) produce divergent reactivity and selectivity profiles that preclude direct one-to-one substitution in established synthetic protocols [2].

(S)-(-)-tert-Butylsulfinamide: Quantitative Differentiation Evidence for Scientific Procurement Decisions


(S)-(-)-tert-Butylsulfinamide vs (R)-Enantiomer: Defined Enantiomeric Excess and Physical Specifications

Commercial (S)-(-)-tert-Butylsulfinamide is supplied with a documented minimum enantiomeric excess of 98.0%, accompanied by defined physical specifications including melting point and optical rotation. This level of chiral purity ensures predictable and reproducible stereochemical induction in asymmetric transformations. The (S)-enantiomer exhibits a melting point of 97–101°C and specific rotation [α]D25 = −4.5° (c 1, CHCl3), providing quality control benchmarks distinct from the (R)-enantiomer (mp 103–107°C, [α]D25 = +4°) [1].

Chiral auxiliary procurement Enantiomeric purity specification Asymmetric synthesis reproducibility

tert-Butanesulfinamide vs p-Toluenesulfinamide: Superior Diastereoselectivity in Enolate Alkylation

In a comparative evaluation of sulfinamides for diastereoselective enolate alkylation reactions, tert-butanesulfinamide (Ellman's sulfinamide) demonstrated the highest diastereoselectivity among the sulfinamides tested. The study prepared multiple sulfinamides in solution followed by acylation to N-acylsulfinamides, which were then evaluated in enolate alkylation reactions. tert-Butanesulfinamide provided the highest diastereoselectivity among the evaluated sulfinamides [1].

Enolate alkylation Diastereoselective synthesis Chiral auxiliary evaluation

tert-Butylsulfinamide vs p-Tolylsulfinamide: Divergent Catalytic Activity in Rhodium-Catalyzed Asymmetric Hydrogenation

In a direct comparative study of N-phosphino sulfinamide ligands for rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamido cinnamate (Z-MAC), the p-tolylsulfinamide-derived rhodium complexes gave no hydrogenation activity (0% conversion), whereas the tert-butylsulfinamide-derived complexes produced hydrogenation with complete conversion (100%) but low enantioselectivities. This demonstrates that the steric and electronic properties of the tert-butyl group confer catalytic competence absent in the p-tolyl analog [1].

Asymmetric hydrogenation Rhodium catalysis Ligand design

Metal-Free Asymmetric Transfer Hydrogenation: Yield and Enantioselectivity Performance Metrics

In frustrated Lewis pair (FLP) catalyzed asymmetric transfer hydrogenation of imines using ammonia borane as hydrogen source, (S)-(-)-tert-butylsulfinamide, in combination with Piers' borane, delivered optically active amines in 78–99% yields with 84–95% enantiomeric excess (ee). This catalytic system operates under metal-free conditions with only 10 mol% catalyst loading, establishing a benchmark performance for tert-butylsulfinamide in FLP-mediated asymmetric reduction [1].

Frustrated Lewis pair catalysis Transfer hydrogenation Metal-free asymmetric synthesis

(S)-(-)-tert-Butylsulfinamide: Primary Research and Industrial Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Amine APIs Requiring Defined Stereochemical Configuration

For pharmaceutical development requiring enantiomerically pure amine building blocks with defined (S)-configuration, (S)-(-)-tert-Butylsulfinamide enables diastereoselective nucleophilic addition to N-tert-butylsulfinyl imines followed by facile acidic deprotection. The minimum 98.0% ee commercial specification ensures reproducible stereochemical outcomes batch-to-batch, critical for regulatory submission consistency . This methodology has been applied in the enantioselective synthesis of MDMA enantiomers for pharmacological profiling, demonstrating the auxiliary's utility in producing both enantiomers of bioactive amines for comparative biological evaluation [1].

Enolate Alkylation for Enantiopure Carboxylic Acid Derivatives and Chiral Building Blocks

For synthetic sequences involving diastereoselective enolate alkylation to access α-substituted carboxylic acids, esters, or amides, (S)-(-)-tert-Butylsulfinamide-derived N-acylsulfinamides provide the highest diastereoselectivity among sulfinamide auxiliaries evaluated . The 'safety-catch' principle demonstrated with this auxiliary allows conversion of alkylation products to chiral alcohols, esters, amides, and carboxylic acids, making it particularly valuable for constructing enantiopure intermediates in medicinal chemistry campaigns where high stereochemical fidelity reduces purification costs.

Rhodium-Catalyzed Asymmetric Hydrogenation Using N-Phosphino Sulfinamide Ligand Scaffolds

When designing N-phosphino sulfinamide ligands for rhodium-catalyzed asymmetric hydrogenation, selection of the tert-butylsulfinamide scaffold over p-tolylsulfinamide is essential for catalytic activity. Direct comparative data shows that p-tolylsulfinamide-derived complexes exhibit zero catalytic turnover, while tert-butylsulfinamide-derived complexes achieve complete substrate conversion . This binary activity difference makes (S)-(-)-tert-Butylsulfinamide the only viable sulfinamide precursor for this ligand class, applicable to hydrogenation of α- and β-acetamido dehydroamino acid substrates.

Metal-Free Frustrated Lewis Pair Catalysis for Asymmetric Imine Reduction

For applications requiring transition metal-free asymmetric reduction of imines—relevant to pharmaceutical manufacturing where residual metal contamination must be avoided—(S)-(-)-tert-Butylsulfinamide serves as the chiral Lewis base component in frustrated Lewis pair catalysis. The established protocol achieves 78–99% yields and 84–95% ee using ammonia borane as hydrogen source with only 10 mol% catalyst loading, providing a validated starting point for process development . This metal-free approach addresses regulatory concerns regarding elemental impurities in final API products.

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